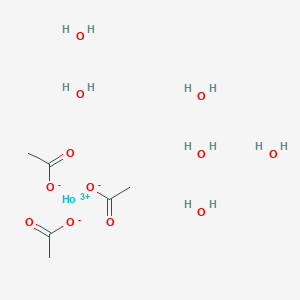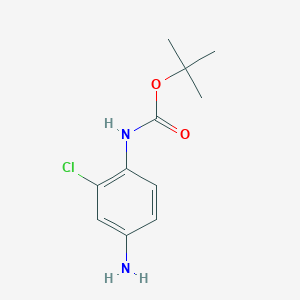
tert-Butyl (4-amino-2-chlorophenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-amino-2-chlorophenyl)carbamate is a chemical compound that belongs to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The tert-butyl group attached to the nitrogen of the carbamate function serves as a protecting group, commonly used in organic synthesis to protect the amine functionality during chemical reactions .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl N-hydroxycarbamate with various aldehydes or other electrophiles. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example includes the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group, which imparts steric bulk and influences the reactivity and physical properties of the compound. For example, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate exhibits a strong interaction between the sulfonyl group and the thiadiazole ring, as indicated by bond lengths and angles . The molecular structure is crucial for the compound's reactivity and its application in the synthesis of more complex molecules.
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions, serving as intermediates and building blocks in organic synthesis. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used as sources of synthons, as demonstrated by O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, which upon reaction with lithium and electrophiles, leads to functionalized carbamates . The tert-butyl carbamates can also be employed in the synthesis of ureidopeptides and organic photovoltaic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the substituents on the phenyl ring. These properties include solubility, melting point, and reactivity, which are essential for their handling and use in chemical reactions. The tert-butyl group generally increases the steric hindrance around the carbamate nitrogen, which can affect the stability and reactivity of the compound. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can further modify these properties, tailoring the compound for specific applications .
Wissenschaftliche Forschungsanwendungen
Catalytic Processes
Rhodium-catalyzed enantioselective additions, such as the addition of arylboronic acids to N-Boc arylimines, involve tert-butyl (4-amino-2-chlorophenyl)carbamate. These processes are crucial in the synthesis of complex molecules with potential pharmaceutical applications (Storgaard & Ellman, 2009).
Synthesis of Biologically Active Compounds
Tert-butyl (4-amino-2-chlorophenyl)carbamate serves as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), showcasing its importance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Research
In research exploring metalation and alkylation between silicon and nitrogen, derivatives of tert-butyl carbamate, including tert-butyl (4-amino-2-chlorophenyl)carbamate, play a significant role. Such studies are essential for developing new methods in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
Development of New Chemical Entities
The compound is involved in the preparation of various chemical entities, showcasing its versatility and importance in synthetic chemistry. For instance, it is used in the synthesis of novel compounds such as tert-butyl 2-amino-4-phenethylphenylcarbamate (Feng-hu, 2014).
Advanced Organic Synthesis Techniques
Tert-butyl (4-amino-2-chlorophenyl)carbamate is involved in advanced organic synthesis techniques like the Curtius rearrangement, which is pivotal for producing protected amines. This process is crucial in developing a variety of compounds, including pharmaceuticals (Lebel & Leogane, 2005).
Polymer Chemistry
In polymer chemistry, this compound is utilized in the synthesis of new polyimides containing twisted structures. These polymers have applications in various fields due to their unique properties like high glass transition temperatures and low dielectric constants (Chern, Twu, & Chen, 2009).
Safety and Hazards
This compound is a general organic compound with certain irritability. It should avoid skin contact and inhalation . When using, protective gloves, glasses, and lab coats should be worn, and operations should be carried out in a well-ventilated laboratory . During storage and handling, please follow the safety operation procedures of related chemicals .
Wirkmechanismus
Target of Action
Carbamates, a class of compounds to which this compound belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, such as “tert-Butyl (4-amino-2-chlorophenyl)carbamate”, are often used as protecting groups for amines in organic synthesis . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat .
Biochemical Pathways
Carbamates in general are involved in various biochemical processes, including the synthesis of peptides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZNBVRPGNNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701757 | |
| Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
CAS RN |
342882-96-6 | |
| Record name | Carbamic acid, (4-amino-2-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342882-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



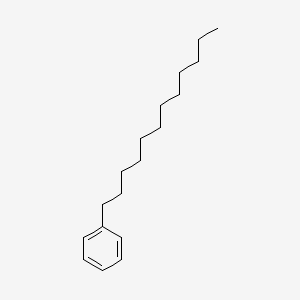
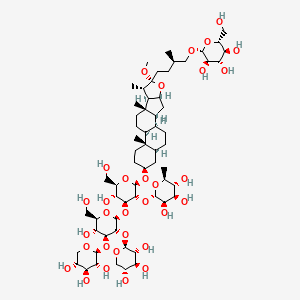
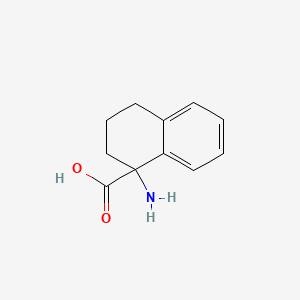
![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
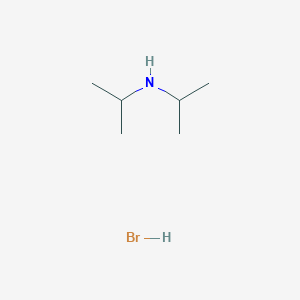
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)
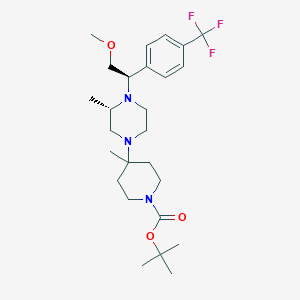


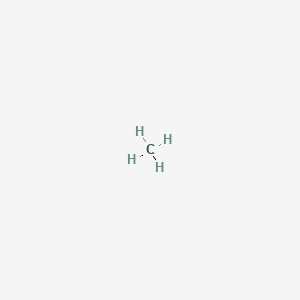
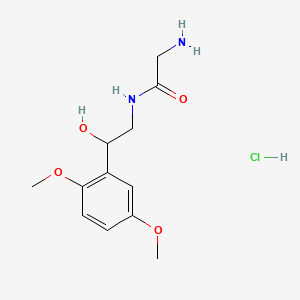
![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)
